(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Overview
Description
Synthesis Analysis
The synthesis of related benzodiazepines typically involves phase transfer catalysis for N-methylation, with yields reflecting the efficiency of this method for introducing methyl groups into the benzodiazepine nucleus (Uozumi, Maeda, & Kojima, 1984). Further modifications and syntheses of benzodiazepine derivatives have been explored through various chemical reactions, demonstrating the versatility and complexity of synthetic approaches in this chemical class.
Molecular Structure Analysis
Molecular structure analyses of benzodiazepines have been facilitated by techniques such as X-ray diffraction, NMR, and IR spectroscopy, allowing for detailed characterization of these compounds. Studies on similar compounds have highlighted the significance of molecular interactions, including hydrogen bonding and π-π interactions, in stabilizing their structures and influencing their biological activities (Naveen et al., 2019).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including alkylation, Curtius rearrangement, and reactions with nucleophiles, which can alter their chemical properties and potential biological activities. For example, the Curtius rearrangement has been applied to synthesize previously unknown derivatives, showcasing the synthetic flexibility within this chemical family (Bock, Dipardo, Carson, & Freidinger, 1990).
Scientific Research Applications
Tracer for Benzodiazepine Receptors : [11C]fludiazepam, a tracer derived from the compound, is used in vivo studies on benzodiazepine receptors, showing high brain uptake and decreased adrenal uptake in rats (Ishiwata et al., 1988).
Gamma-Secretase Inhibitor : A novel benzodiazepine-containing gamma-secretase inhibitor, closely related to the compound, has been synthesized and evaluated for its potency (Churcher et al., 2003).
Antianxiety Agent : Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, has shown promise as a highly potent and safe antianxiety agent with partial agonist activity in various animal models (Anzini et al., 2008).
Anticonvulsant Action : New derivatives of 3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones, related to the compound, demonstrated higher potency, less toxicity, and longer-lasting anticonvulsant action compared to their parent compounds (Chimirri et al., 1998).
Opioid Activity : N-α-(4-fluorophenyl)-1,8-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl, a compound from the same class, was found to have α-opioid activity and crystallizes as a hydrate (Peeters et al., 1997).
Synthesis and Structural Studies : Several studies focus on the synthesis and structural analysis of various derivatives and analogs of this compound, highlighting their potential in medicinal chemistry (Bock et al., 1990; Peeters et al., 1998; Deguchi et al., 1993).
Therapeutic Applications : Designer benzodiazepines like Flubromazolam, derived from this class, have potential therapeutic applications but are limited due to their sedative side effects (Edinoff et al., 2022).
Pharmacological Effects : The pharmacological effects of related compounds on various biological systems, including cardiac myocytes and the central nervous system, have been studied (Tanaka et al., 1978; Salata et al., 1998; Tamagnone et al., 1975).
properties
IUPAC Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBANSGENFERAT-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349652 | |
Record name | R-L3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
CAS RN |
103342-82-1 | |
Record name | L 364373 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-L3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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